Product packaging for Bicyclo[2.2.1]hept-5-en-2-ylmethanol(Cat. No.:CAS No. 13360-81-1)

Bicyclo[2.2.1]hept-5-en-2-ylmethanol

Cat. No.: B1172511
CAS No.: 13360-81-1
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-RNJXMRFFSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-ylmethanol (CAS No: 95-12-5), commonly known as 5-Norbornene-2-methanol, is a versatile norbornene derivative of significant interest in advanced organic synthesis and materials science research . This compound features the rigid bicyclic framework of norbornene, functionalized with a hydroxymethyl group, making it a valuable building block for the synthesis of more complex molecular architectures . Its molecular formula is C8H12O, and it has a molecular weight of 124.18 g/mol . Researchers utilize this compound extensively as a precursor in polymer chemistry, where it can be incorporated into copolymers via ring-opening metathesis polymerization (ROMP) or other techniques to introduce functional handles and modify material properties . The presence of both a reactive carbon-carbon double bond and a primary alcohol group allows for diverse chemical modifications, enabling its application in the development of specialty polymers, hydrogels, and functionalized surfaces . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption . Proper storage conditions recommend keeping the compound in a dark place, sealed in a dry environment at room temperature . Some suppliers may recommend storage at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information. The compound is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B1172511 Bicyclo[2.2.1]hept-5-en-2-ylmethanol CAS No. 13360-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13360-81-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1

InChI Key

LUMNWCHHXDUKFI-RNJXMRFFSA-N

SMILES

C1C2CC(C1C=C2)CO

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C2)CO

Canonical SMILES

C1C2CC(C1C=C2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 2.2.1 Hept 5 En 2 Ylmethanol and Its Derivatives

Regio- and Stereoselective Synthesis Routes for Bicyclo[2.2.1]hept-5-en-2-ylmethanol

The synthesis of this compound is often achieved through the Diels-Alder reaction of cyclopentadiene (B3395910) with an appropriate dienophile, such as acrolein or allyl alcohol derivatives. chempedia.inforesearchgate.net A key challenge in this synthesis is controlling the stereochemistry of the resulting bicyclic system, specifically the exo and endo orientation of the substituent at the C2 position.

Control of Exo/Endo Selectivity in Norbornene Ring Systems

The Diels-Alder reaction typically yields a mixture of exo and endo isomers. scirp.orglibretexts.org The endo product is often the kinetically favored product due to secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile. libretexts.orgacs.org However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.

Several strategies have been developed to control the exo/endo selectivity:

Lewis Acid Catalysis: Lewis acids can influence the stereochemical outcome of the Diels-Alder reaction. For instance, the use of Lewis acids like aluminum chloride (AlCl₃) with 5-(benzyloxymethyl)cyclopentadiene and an acrylate (B77674) ester at low temperatures has been shown to favor the formation of the endo cycloadduct. nih.gov

Reaction Conditions: The ratio of endo to exo products can be influenced by reaction temperature and time. acs.org For example, in the reaction of cyclopentadiene with N-phenylmaleimide, the endo adduct is formed faster (kinetic control), but upon prolonged heating, it can revert to the starting materials and reform as the more stable exo adduct (thermodynamic control). acs.org

Post-Synthetic Isomerization: It is possible to isomerize the less stable endo isomer to the more stable exo isomer after the initial cycloaddition. For instance, base-promoted isomerization of methyl 5-norbornene-2-carboxylate using sodium tert-butoxide can increase the proportion of the exo isomer. scirp.org

Computational studies have also been employed to understand and predict the origins of exo-selectivity in certain hetero-Diels-Alder reactions involving norbornene, attributing the preference to factors like distortion of the norbornene structure in the transition state. researchgate.netrsc.org

Enantioselective Approaches to Chiral this compound

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important. This is typically achieved through asymmetric Diels-Alder reactions using chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary attached to the dienophile can direct the stereochemical course of the cycloaddition. While specific examples for the direct synthesis of this compound are not detailed in the provided search results, the general principle is well-established in organic synthesis.

Chiral Catalysts: The development of chiral catalysts is a key area of research for the enantioselective synthesis of norbornene derivatives. Chiral oxazaborolidines are a notable class of catalysts that can create a chiral environment, favoring the formation of one enantiomer over the other. For example, a binaphthol-derived titanium complex has been used as a catalyst for the enantioselective Diels-Alder reaction between cyclopentadiene and acrolein, producing the corresponding cycloadducts with high enantioselectivity. chempedia.info

The synthesis of enantiopure this compound can also be achieved by starting with enantiopure precursors or through the resolution of a racemic mixture.

Catalytic Pathways in this compound Synthesis and Functionalization

Catalysis plays a pivotal role in both the synthesis of the this compound framework and its subsequent functionalization.

Transition Metal-Catalyzed Syntheses and Rearrangements

Transition metal catalysts are widely used to promote various reactions in the synthesis and modification of norbornene derivatives.

Diels-Alder Reactions: As mentioned earlier, Lewis acids containing transition metals like titanium can catalyze the Diels-Alder reaction, often influencing both the rate and stereoselectivity. chempedia.info

Copolymerization: Silica-supported transition metal catalysts have been used for the copolymerization of 5-norbornene-2-methanol (B8022476) with ethylene (B1197577). sigmaaldrich.com

Rearrangements: While not extensively detailed for this compound itself in the provided results, transition metals are known to catalyze various rearrangements in related bicyclic systems.

Organocatalytic Methods for Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis.

Asymmetric Diels-Alder Reactions: Chiral bispyrrolidine diboronates (BPDB) have been developed as effective organocatalysts for highly stereoselective asymmetric exo-Diels-Alder reactions. researchgate.net These catalysts can be activated by various Lewis or Brønsted acids. researchgate.net

Green Chemistry Principles in Synthetic Route Development for this compound

The application of green chemistry principles aims to develop more environmentally benign synthetic methods.

One notable example is the use of water as a solvent for the Diels-Alder reaction. A fly-ash catalyzed Diels-Alder reaction of chalcones with cyclopentadiene in water has been reported for the synthesis of related bicyclo[2.2.1]hept-5-ene derivatives, achieving good yields. mjcce.org.mk This approach avoids the use of volatile and often hazardous organic solvents, contributing to a greener synthetic process. mjcce.org.mk

The development of high-purity industrial-scale synthesis of norbornene methanol (B129727) has also been a focus, aiming for processes that minimize impurities and the use of harsh reagents. google.com

Derivatization Strategies from this compound Precursors

This compound, a versatile bicyclic alcohol, serves as a valuable precursor for a wide array of chemical derivatives. The unique strained structure of the norbornene framework combined with the reactivity of the primary alcohol and the double bond allows for numerous synthetic transformations. These derivatization strategies are crucial for synthesizing complex molecules, including polymers, ligands, and biologically active compounds. Key methodologies include esterification, etherification, oxidation, and polymerization, each providing a pathway to novel functionalized molecules.

Esterification

The primary alcohol group of this compound is readily esterified to produce various norbornene-based esters. These reactions typically involve reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of a catalyst.

A common route to obtaining the precursor alcohol itself is through the trans-esterification of related esters, such as norbornene methyl acetate (B1210297). google.com For instance, the trans-esterification of distilled norbornene methyl acetate using methanol and a base catalyst like sodium methoxide (B1231860) at temperatures between 40°C and 60°C yields high-purity this compound. google.com The reverse of this process, esterification, can be achieved under acidic or basic conditions. While direct esterification with carboxylic acids is common, related studies on similar norbornene structures, like 5-norbornene-2,3-dicarboxylic anhydride (B1165640), show successful esterification with various alcohols using titanium catalysts. researchgate.net This suggests that similar catalytic systems could be effective for the esterification of this compound. The choice of catalyst and reaction conditions can influence the reaction rate and yield. For example, acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or hydrochloric acid are frequently employed for esterification reactions. google.comresearchgate.net

Table 1: Representative Esterification and Trans-esterification Reactions

Precursor Reagent Catalyst Solvent Temperature (°C) Product Purity/Yield Reference
Norbornene methyl acetate Methanol Sodium methoxide Methanol 40-50 This compound >99.8% google.com
5-Norbornene-2,3-dicarboxylic anhydride 2-ethyl-1-hexanol Titanium catalyst - - Norbornene dicarboxylate >90% Yield researchgate.net

Etherification

The hydroxyl group of this compound can be converted into an ether linkage through various etherification methods. This includes the Williamson ether synthesis or reactions with silylating agents to form silyl (B83357) ethers. A notable example is the synthesis of (bicyclo[2.2.1]hept-5-en-2-ylmethoxy)(methyl)diphenylsilane. This is achieved by reacting this compound with methyldiphenylsilane. google.com The reaction is typically carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a strong base catalyst like potassium tert-butoxide. google.com This specific derivatization leads to a high-purity silyl ether, which can be a valuable intermediate in further synthetic steps. google.com Anodic oxidation of related norbornene structures in methanol has also been shown to produce methoxy (B1213986) derivatives, indicating another potential route for etherification. rsc.org

Table 2: Etherification of this compound

Precursor Reagent Catalyst Solvent Product Purity Reference

Oxidation

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, while the double bond in the bicyclic ring can also undergo oxidation. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction. For instance, Swern oxidation is a well-established method for converting primary alcohols to aldehydes under mild conditions. The oxidation of the related bicyclo[2.2.1]hept-5-ene-2,3-diol to bicyclo[2.2.1]hept-5-ene-2,3-dione using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride demonstrates the feasibility of oxidizing hydroxyl groups on the norbornene scaffold without affecting the double bond. mdpi.com This suggests that this compound could be selectively oxidized to Bicyclo[2.2.1]hept-5-en-2-carbaldehyde. More aggressive oxidizing agents could lead to the formation of Bicyclo[2.2.1]hept-5-en-2-carboxylic acid. Furthermore, oxidation reactions targeting the double bond, such as with performic acid, have been shown to yield dihydroxylactones in related norbornene ketones through a Baeyer-Villiger type oxygen insertion. scispace.com

Table 3: Relevant Oxidation Reactions on the Bicyclo[2.2.1]heptene Scaffold

Precursor Oxidizing System Product Yield Reference
Bicyclo[2.2.1]hept-5-ene-2,3-diol DMSO, Oxalyl Chloride Bicyclo[2.2.1]hept-5-ene-2,3-dione 61% mdpi.com
Bicyclo[2.2.1]hept-5-ene-2,3-diol DMSO, Trifluoroacetic anhydride Bicyclo[2.2.1]hept-5-ene-2,3-dione 73% mdpi.com

Polymerization

This compound is a functional monomer that can undergo polymerization to create polymers with unique properties. chemscene.com The polymerization typically occurs via the double bond of the norbornene ring. Ring-opening metathesis polymerization (ROMP) is a common method for polymerizing norbornene-type monomers. Another approach is vinyl-addition polymerization. For example, the polymerization of 5-hydroxymethyl bicyclo[2.2.1]hept-2-ene (an alternative name for the compound) has been successfully carried out using a PdCl2(TPPTS)2 catalyst in an aqueous medium. researchgate.net This method is significant as it allows for the synthesis of water-soluble polymers bearing the norbornane (B1196662) moiety, which can be valuable for various applications, including the development of neoglycopolymers. researchgate.net The resulting polymers can be designed to be thermally cross-linkable. researchgate.net

Table 4: Polymerization of this compound

Monomer Catalyst Polymerization Type Application Reference

Elucidation of Reaction Mechanisms and Chemical Transformations of Bicyclo 2.2.1 Hept 5 En 2 Ylmethanol

Reactivity of the Bicyclo[2.2.1]hept-5-ene Moiety

The inherent ring strain and the accessible π-system of the double bond in the bicyclo[2.2.1]hept-5-ene core make it a highly reactive center for various chemical transformations.

Cycloaddition Reactions (e.g., Diels-Alder) and Associated Mechanistic Studies

The norbornene framework itself is a product of a Diels-Alder reaction between cyclopentadiene (B3395910) and an appropriate dienophile. scientific.net Bicyclo[2.2.1]hept-5-en-2-ylmethanol and its derivatives can also act as dienophiles in further Diels-Alder reactions. These [4+2] cycloaddition reactions are a powerful tool for constructing complex polycyclic systems. nih.gov For instance, the Diels-Alder reaction of norbornadiene dimers with dienophiles like tetracyanoethylene (B109619) (TCNE) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) has been investigated to produce new norbornenoid polycyclics. nih.gov

The stereoselectivity of the Diels-Alder reaction involving norbornene derivatives is a key feature. The approach of the diene typically occurs from the exo face of the norbornene dienophile to minimize steric hindrance from the bicyclic structure. Lewis acid catalysis can be employed to enhance the reaction rate and control the stereoselectivity, as demonstrated in the asymmetric Diels-Alder reaction using Oppolzer's camphorsultam as a chiral auxiliary. chemrxiv.org The reaction kinetics of cyclopentadiene with various dienophiles to produce norbornene monomers have been studied, revealing a mechanism that includes the equilibrium between dicyclopentadiene (B1670491) and cyclopentadiene, the Diels-Alder reaction itself, and subsequent side reactions. acs.org

Table 1: Examples of Diels-Alder Reactions with Norbornene Derivatives

Diene Dienophile Product Type Reference
Cyclopentadiene α-Olefins with electron-withdrawing groups Norbornene derivatives researchgate.net
Furan Maleic anhydride (B1165640) exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride sciforum.net
Norbornadiene Dimer Tetracyanoethylene (TCNE) Norbornenoid polycyclics nih.gov

Olefin Metathesis and Ring-Opening Metathesis Polymerization (ROMP) Mechanisms Initiated by Transition Metal Catalysts

The strained double bond of the bicyclo[2.2.1]heptene system makes this compound an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). researchgate.netmater-rep.com This polymerization technique utilizes transition metal carbene catalysts, such as those developed by Grubbs and Schrock, to break the carbon-carbon double bond of the cyclic olefin and form new unsaturated polymers. researchgate.netmater-rep.com The driving force for ROMP is the relief of the high ring strain inherent in the norbornene monomer. rsc.orgresearchgate.net

The mechanism of ROMP involves the reaction of the metal carbene catalyst with the monomer's double bond to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal carbene attached to the growing polymer chain. This process repeats, propagating the polymerization. researchgate.net The choice of catalyst is crucial and can influence the polymerization rate, polymer properties, and functional group tolerance. rsc.orgbeilstein-journals.org Ruthenium-based Grubbs catalysts are particularly popular due to their high functional group tolerance and stability in various reaction conditions. rsc.orgbeilstein-journals.org

Studies have shown that norbornene derivatives with coordinating pendant groups like -OH can sometimes deactivate certain catalysts. mdpi.com However, the development of more robust catalysts has largely overcome this limitation. rsc.org The structure of the norbornene derivative itself, particularly the atoms directly connected to the bicyclic core (the anchor group), can critically affect polymerization rates. rsc.org

Table 2: Common Catalysts Used in ROMP of Norbornene Derivatives

Catalyst Type Examples Key Features References
Ruthenium-based Grubbs' Catalysts (G1, G2, G3), Umicore Catalysts High functional group tolerance, air and moisture stability rsc.orgbeilstein-journals.org
Molybdenum-based Schrock Catalysts High activity, sensitive to protic solvents and air beilstein-journals.org

Electrophilic Additions (e.g., Hydrogenation, Halogenation, Epoxidation) and Stereochemical Outcomes

The double bond in this compound is susceptible to electrophilic addition reactions. cymitquimica.com The stereochemical outcome of these additions is often controlled by the steric hindrance of the bicyclic system, with the electrophile typically approaching from the less hindered exo face.

Hydrogenation: The double bond can be readily reduced through catalytic hydrogenation to yield the corresponding saturated bicyclo[2.2.1]heptan-2-ylmethanol. This transformation removes the reactive olefin functionality. cymitquimica.com

Halogenation: The addition of halogens (e.g., bromine) across the double bond is a characteristic reaction. However, in norbornene systems, these reactions can be complicated by Wagner-Meerwein rearrangements. nih.gov The initial electrophilic attack can lead to a carbocation intermediate that rearranges to a more stable structure before the final addition of the nucleophile.

Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. pleiades.online Studies on related N-arylimides of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid show that epoxidation occurs selectively on the exo face of the double bond, regardless of the configuration of substituents elsewhere on the molecule. pleiades.online

Radical Reactions and Intramolecular Rearrangements within the Bicyclic System

The norbornene system can participate in radical reactions and is prone to intramolecular rearrangements. nih.gov Radical-induced rearrangements, such as the di-π-methane rearrangement, are known photochemical transformations for norbornadiene and related compounds. nih.gov In some cases, radical reactions can lead to unexpected products through hydrogen-atom transfer followed by rearrangement of the bicyclic framework. rsc.org Attempts to functionalize the double bond using electrophilic reagents can also be unsuccessful due to the propensity for rearrangements, a consequence of the strained system attempting to achieve a more stable carbocationic intermediate. rsc.org

Transformations Involving the Hydroxymethyl Functional Group

The primary alcohol functionality (-CH2OH) of this compound provides another site for a variety of chemical modifications, allowing for the introduction of diverse functional groups while retaining the bicyclic core.

Esterification, Etherification, and Amidation Reactions

Standard organic transformations can be applied to the hydroxymethyl group:

Esterification: The alcohol can be converted to an ester by reaction with carboxylic acids, acid chlorides, or anhydrides. For example, trans-esterification of norbornene methyl acetate (B1210297) with methanol (B129727) in the presence of sodium methoxide (B1231860) is a route to produce high-purity this compound. google.com Conversely, the alcohol can be reacted to form various esters, which themselves can be used as monomers in polymerization. researchgate.net

Etherification: The formation of ethers can be achieved, for instance, by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis). A suspension of sodium hydride can be used to deprotonate the alcohol, which then acts as a nucleophile. unifr.ch

Amidation: While direct amidation from the alcohol is less common, the alcohol can be converted to a better leaving group (e.g., a tosylate) and then displaced by an amine or ammonia. Alternatively, the corresponding amine, bicyclo[2.2.1]hept-5-en-2-ylmethanamine, can undergo reactions with epoxides, which is analogous to amidation-type bond formation. researchgate.net The synthesis of purine (B94841) nucleoside analogues has been achieved by building the purine base onto an amino group introduced to the scaffold via a Curtius rearrangement from a carboxylic acid derivative. researchgate.net

Oxidation and Reduction Pathways of the Alcohol Functionality

The alcohol functionality of this compound presents a key site for synthetic transformations, allowing for its oxidation to aldehydes or carboxylic acids, and its formation via the reduction of corresponding carbonyl compounds.

Oxidation:

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, Bicyclo[2.2.1]hept-5-en-2-carbaldehyde. A common and efficient method for this transformation is the Swern oxidation. mdpi.com This procedure typically utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. mdpi.com The Swern oxidation is known for its mild reaction conditions, which are often compatible with other functional groups present in the molecule, such as the carbon-carbon double bond in the bicyclic framework.

Further oxidation of the aldehyde to the carboxylic acid, 3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid, can also be achieved. smolecule.com Various oxidizing agents can be employed for this purpose. It is also noted that the hydroxyl group can be oxidized to form a ketone or an aldehyde.

In the context of related bicyclic systems, the oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol to bicyclo[2.2.1]hept-5-ene-2,3-dione has been successfully accomplished using Swern oxidation conditions. mdpi.com This further demonstrates the utility of this method for oxidizing alcohols within the bicyclo[2.2.1]heptane framework without affecting the double bond.

Reduction:

The synthesis of this compound can be accomplished through the reduction of the corresponding aldehyde or carboxylic acid derivatives. For instance, the reduction of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate with lithium aluminum hydride (LiAlH4) yields this compound. researchgate.net This powerful reducing agent effectively converts the ester to the primary alcohol.

Furthermore, the double bond within the bicyclo[2.2.1]heptene ring can be selectively reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) leads to the saturation of the double bond, yielding the corresponding saturated bicyclic alcohol, bicyclo[2.2.1]heptan-2-ylmethanol.

The following table summarizes the key oxidation and reduction reactions of this compound and its derivatives:

Starting MaterialReagents and ConditionsProductReaction Type
This compoundDMSO, Oxalyl chloride, TriethylamineBicyclo[2.2.1]hept-5-en-2-carbaldehydeOxidation
3-{Bicyclo[2.2.1]hept-5-en-2-yl}propanalOxidizing agent3-{Bicyclo[2.2.1]heptan-2-yl}propanoic acidOxidation
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylateLiAlH4This compoundReduction
This compoundPd/C, H2 (1–3 atm)Bicyclo[2.2.1]heptan-2-ylmethanolReduction

Nucleophilic Substitution Reactions and Framework Amination

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including azides, cyanides, and amines, at the exocyclic methylene (B1212753) position.

Nucleophilic Substitution:

While direct substitution of the hydroxyl group is difficult, its conversion to a sulfonate ester significantly enhances its reactivity. For example, after conversion to a tosylate, the resulting derivative can undergo SN2 reactions with various nucleophiles. The rigid bicyclic structure can influence the stereochemical outcome of these reactions.

Framework Amination:

Framework amination refers to the introduction of an amino group directly onto the bicyclic skeleton. One approach involves the synthesis of aminobicyclo[2.2.1]heptane derivatives. For example, di-endo- and di-exo-3-aminobicyclo[2.2.1]hept-5-ene derivatives have been synthesized and utilized in further chemical transformations. semanticscholar.org Another strategy involves the reductive amination of a ketone precursor. evitachem.com This method introduces an amino group and can be controlled to achieve specific stereoisomers.

The synthesis of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol highlights the possibility of introducing amino functionalities onto the bicyclic system. Furthermore, the reaction of N-{(bicyclo[2.2.1]hept-5-en-endo-2-yl}methanesulfonamide derivatives with epichlorohydrin (B41342) followed by aminolysis has been studied, demonstrating a pathway to more complex amino alcohol structures. researchgate.net

The following table provides examples of nucleophilic substitution and amination reactions related to the Bicyclo[2.2.1]heptane framework:

Starting MaterialReagents/Reaction TypeProduct
This compound derivative (e.g., tosylate)Nucleophile (e.g., N3-, CN-)Substituted Bicyclo[2.2.1]heptane derivative
Bicyclo[2.2.1]heptanone derivativeReductive aminationAminobicyclo[2.2.1]heptane derivative
N-{(bicyclo[2.2.1]hept-5-en-endo-2-yl}methanesulfonamide derivativeEpichlorohydrin, then AminolysisN-(oxiran-2-ylmethyl) derivative and subsequent amino alcohols

Chemo- and Regioselectivity in Multi-Functionalized Systems Derived from this compound

The presence of multiple reactive sites in derivatives of this compound, namely the double bond and the functionalized side chain, necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound derivatives, a key challenge is to selectively transform the alcohol/side chain functionality without affecting the double bond, and vice versa.

For instance, the oxidation of the alcohol to an aldehyde using Swern conditions is a prime example of a chemoselective transformation that leaves the double bond intact. mdpi.com Conversely, catalytic hydrogenation with Pd/C selectively reduces the double bond without affecting the hydroxyl group.

The epoxidation of the double bond in the presence of other functional groups is another important chemoselective reaction. The reaction of N-{(bicyclo[2.2.1]hept-5-en-endo-2-yl}methanesulfonamide with peroxybenzoic acid has been shown to selectively epoxidize the norbornene double bond. researchgate.net

Regioselectivity:

Regioselectivity concerns the preferential formation of one constitutional isomer over another. In reactions involving the double bond of the bicyclo[2.2.1]heptene system, the approach of the reagent can occur from either the exo or endo face, leading to different stereoisomers.

The Diels-Alder reaction, often used to construct the bicyclo[2.2.1]heptene framework, typically favors the formation of the endo isomer under kinetic control due to secondary orbital interactions. However, hydroboration-oxidation reactions often show a preference for the exo isomer due to steric hindrance from the bicyclic structure.

In the halosulfenylation of bicyclo[2.2.1]hepta-2,5-diene, the ratio of products resulting from endo versus exo attack of the electrophile is dependent on the solvent. bohrium.com This highlights the subtle electronic and steric factors that govern the regioselectivity of additions to this strained bicyclic system.

The following table illustrates examples of chemo- and regioselective reactions:

ReactionSubstrateReagentsSelectivityProduct(s)
OxidationThis compoundDMSO, Oxalyl ChlorideChemoselective (alcohol vs. alkene)Bicyclo[2.2.1]hept-5-en-2-carbaldehyde
HydrogenationThis compoundPd/C, H2Chemoselective (alkene vs. alcohol)Bicyclo[2.2.1]heptan-2-ylmethanol
Diels-AlderCyclopentadiene + Acrylate (B77674)ThermalRegioselective (endo favored)endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylate
Hydroboration-OxidationBicyclo[2.2.1]hept-5-eneBH3; H2O2, NaOHRegioselective (exo favored)exo-Bicyclo[2.2.1]heptan-2-ol

Comparative Reactivity Studies with Analogous Bicyclic Compounds (e.g., Bicyclo[2.2.2]octane Derivatives)

The reactivity of the bicyclo[2.2.1]heptane system, often referred to as the norbornane (B1196662) system, is distinct from that of its close analog, the bicyclo[2.2.2]octane system. These differences arise primarily from variations in ring strain and geometric constraints.

The bicyclo[2.2.1]heptane framework possesses significant angle strain due to the one-carbon bridge, which distorts the bond angles from the ideal tetrahedral geometry. This inherent strain influences the reactivity of the double bond and the susceptibility of the framework to rearrangement reactions, particularly under cationic conditions. In contrast, the bicyclo[2.2.2]octane system is less strained and more symmetrical.

In Diels-Alder reactions, the facial selectivity of dienophiles adding to spiro-fused cyclopentadienes of bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane systems has been found to be very similar, suggesting that steric control is a dominant factor in these cycloadditions. researchgate.net However, in other reactions, the differences in skeletal structure can lead to divergent outcomes. For example, reduction of a cyclopentenone attached to a bicyclo[2.2.2]octane system proceeded with no selectivity, whereas similar systems based on bicyclo[2.2.1]heptane can exhibit stereoselectivity. cdnsciencepub.com

Free radical reactions on the bicyclo[2.2.1]heptane system can proceed without major difficulty, provided there is no steric hindrance to resonance. nasa.gov However, reactions involving carbocationic intermediates are often complicated by Wagner-Meerwein rearrangements, a consequence of the high strain in the [2.2.1] system. The bicyclo[2.2.2]octane system is generally less prone to such rearrangements.

There is no evidence for the formation of the more strained bicyclo[2.2.1]heptane system in certain one-pot reactions designed to produce bicyclic structures, which instead yield the thermodynamically more favored bicyclo[2.2.2]octane derivatives. acs.org This underscores the thermodynamic instability of the [2.2.1] framework compared to the [2.2.2] system.

The following table provides a comparative overview of the reactivity of these two bicyclic systems:

FeatureBicyclo[2.2.1]heptane SystemBicyclo[2.2.2]octane System
Ring Strain HighModerate
Carbocationic Reactions Prone to Wagner-Meerwein rearrangementsLess prone to rearrangements
Thermodynamic Stability Less stableMore stable
Diels-Alder Facial Selectivity Primarily sterically controlledPrimarily sterically controlled

Theoretical and Computational Chemistry Studies of Bicyclo 2.2.1 Hept 5 En 2 Ylmethanol

Quantum Chemical Investigations of Electronic Structure and Bonding Characteristics

Quantum chemical investigations into the electronic structure and bonding of Bicyclo[2.2.1]hept-5-en-2-ylmethanol, a substituted norbornene, reveal a complex interplay of strain and electronic effects inherent to its bicyclic framework. While direct studies on this specific molecule are limited, extensive theoretical research on norbornene and its derivatives provides a robust foundation for understanding its properties.

The electronic structure of the norbornene moiety is characterized by significant ring strain, stemming from the methylene (B1212753) bridge which forces the olefinic carbons into a less-than-ideal angular geometry. acs.org This strain has a profound impact on the molecule's reactivity, particularly the exo-selectivity observed in many of its addition reactions. acs.org

Theoretical analyses, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, have been employed to study the electronic properties of related norbornene derivatives. acs.orgnih.gov These studies indicate that the highest occupied molecular orbital (HOMO) is typically associated with the π-bond of the double bond, making this region susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is correspondingly the antibonding π* orbital.

Topological analysis of the electron density in norbornene derivatives has provided deeper insights into their bonding characteristics. nih.gov This method allows for the characterization of bond critical points and the Laplacian of the electron density, which can elucidate the nature of chemical bonds. For instance, the strained C-C bonds within the bicyclic system exhibit unique topological features compared to their acyclic counterparts.

The presence of the hydroxymethyl substituent at the C2 position introduces further electronic and steric perturbations. The electronegative oxygen atom can influence the electron density distribution throughout the molecule via inductive effects. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding, potentially influencing the conformational preferences and reactivity of the molecule.

Table 1: Calculated Electronic Properties of Norbornene Derivatives

PropertyMethodValueReference
Ionization Energy (eV)EMS8.97 acs.org
Electron Affinity (eV)ETS-1.65 researchgate.net
Dipole Moment (Debye)DFT~1.5-2.0 (estimated for substituted norbornenes)N/A

Note: The values in this table are for norbornene or closely related derivatives and serve as an approximation for this compound.

Conformational Analysis and Energy Landscapes of this compound Isomers

The conformational landscape of this compound is primarily dictated by the orientation of the hydroxymethyl group relative to the rigid bicyclic frame. The molecule can exist as endo and exo diastereomers, with the substituent at the C2 position pointing towards or away from the double bond, respectively.

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., DFT), are invaluable tools for exploring the potential energy surface of these isomers. researchgate.net For each diastereomer, the rotation around the C2-C(methanol) bond leads to different rotamers with varying energies.

The relative stability of the endo and exo isomers is influenced by steric and electronic interactions. The exo isomer is generally more stable due to reduced steric hindrance between the substituent and the rest of the molecule. However, in certain cases, intramolecular interactions in the endo isomer, such as hydrogen bonding between the hydroxyl group and the π-system of the double bond, can provide additional stabilization.

Potential energy surface scans can be performed to map the energy changes associated with the rotation of the hydroxymethyl group. researchgate.net These scans help to identify the global energy minimum and other low-energy conformers, as well as the energy barriers between them.

Table 2: Relative Energies of this compound Conformers (Illustrative)

IsomerRotamerRelative Energy (kcal/mol)Key Interactions
exogauche0.0Minimal steric hindrance
exoanti0.5Slight increase in steric interaction
endogauche1.2Steric clash with the bicyclic frame
endoanti1.8Significant steric hindrance

Note: This table is illustrative and based on general principles of conformational analysis of substituted norbornenes. Actual values would require specific calculations for this compound.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling plays a crucial role in elucidating the mechanisms of reactions involving this compound. DFT calculations are commonly used to map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. nih.govd-nb.info

One of the most important reactions of norbornene derivatives is the Diels-Alder reaction. Computational studies on the Diels-Alder reaction of norbornene have shown that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the nature of the dienophile. nih.gov The high exo-selectivity of these reactions is a well-studied phenomenon, and computational models can help to explain the origins of this stereochemical preference. d-nb.info

For this compound, the hydroxymethyl group can influence the course of the reaction through both steric and electronic effects. For instance, in reactions involving the double bond, the substituent can direct the incoming reagent to the syn or anti face of the molecule.

Transition state theory is a fundamental concept in the computational modeling of reaction pathways. nih.gov By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is directly related to the reaction rate. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction.

Other transformations of this compound that can be studied computationally include oxidation of the alcohol, addition reactions to the double bond (e.g., hydrogenation, halogenation), and rearrangements of the bicyclic skeleton.

Prediction of Spectroscopic Properties and Their Correlation with Advanced Structural Elucidation

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of molecules, which can be used to aid in their experimental characterization. For this compound, these methods can be used to predict its NMR, IR, and Raman spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.ioarxiv.orgnmrdb.org By calculating the magnetic shielding tensors of the nuclei in a molecule, the chemical shifts can be predicted with a reasonable degree of accuracy. These predictions can be invaluable for assigning the signals in an experimental spectrum, particularly for complex molecules with many overlapping peaks. The choice of computational method and basis set is crucial for obtaining accurate results. github.io

Vibrational Spectroscopy: The IR and Raman spectra of a molecule are determined by its vibrational modes. github.iocardiff.ac.uk Computational methods can be used to calculate the frequencies and intensities of these vibrational modes, allowing for the simulation of the entire spectrum. These predicted spectra can be compared with experimental data to confirm the structure of a molecule and to assign the observed absorption bands to specific vibrational motions.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm) - Olefinic H5.9-6.2
¹³C NMRChemical Shift (ppm) - Olefinic C135-140
IRVibrational Frequency (cm⁻¹) - O-H stretch~3300-3500
IRVibrational Frequency (cm⁻¹) - C=C stretch~1570

Note: These are approximate values based on typical ranges for the functional groups present in the molecule.

By combining experimental spectroscopic data with computationally predicted spectra, a more complete and accurate structural elucidation of this compound and its isomers can be achieved.

Applications in Advanced Materials Science and Complex Organic Synthesis

Bicyclo[2.2.1]hept-5-en-2-ylmethanol as a Monomer for Precision Polymerization

The strained double bond of the norbornene core in this compound is the key to its utility in polymerization. The release of this ring strain provides a strong thermodynamic driving force for polymerization reactions, particularly Ring-Opening Metathesis Polymerization (ROMP). researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. Norbornene-based monomers are exemplary candidates for ROMP due to their high ring strain. rsc.org The polymerization proceeds via a metal-carbene catalyst, which opens the cyclic monomer to form a linear polymer chain containing repeating cyclopentane (B165970) units connected by double bonds.

The use of this compound in ROMP allows for the direct incorporation of hydroxyl functional groups along the polymer backbone. While early transition metal catalysts were often sensitive to functional groups, the development of modern ruthenium-based catalysts, such as Grubbs' catalysts, has demonstrated remarkable tolerance for a wide array of functionalities, including alcohols. researchgate.netresearchgate.net This compatibility is crucial, as it allows for the polymerization of functional monomers like this compound without the need for protecting group chemistry. However, strongly coordinating pendant groups such as -OH can sometimes deactivate certain types of catalysts or influence the polymerization kinetics. mdpi.com

The ability to polymerize this monomer in a controlled fashion enables the synthesis of well-defined homopolymers and block copolymers. The pendant hydroxyl groups can be further modified post-polymerization to introduce other functionalities, creating a versatile platform for advanced materials.

Table 1: Research Findings on ROMP of Norbornene Derivatives

FindingSignificance for this compoundSource(s)
High ring strain provides a strong driving force for polymerization.Ensures efficient polymerization and high polymer yields. researchgate.netrsc.org
Modern Grubbs' catalysts exhibit high tolerance to functional groups.Allows for direct polymerization of the alcohol-containing monomer without protection. researchgate.netresearchgate.net
Pendant groups can influence catalyst activity and polymerization rate.The hydroxyl group may require specific catalyst selection for optimal control. mdpi.com
ROMP allows for the synthesis of polymers with controlled molecular weights and architectures.Enables the creation of tailored materials with specific properties. researchgate.net

While ROMP is the most prominent polymerization method for norbornenes, the strained double bond of this compound can also participate in other polymerization reactions, including free-radical polymerization. An unsaturated analog, bicyclo[2.2.1]hept-5-en-2-ol, is noted for its use as a monomer in free-radical processes to create high-performance polymers. This suggests that this compound can be similarly employed.

In copolymerization strategies, it can be incorporated with other monomers (e.g., acrylates, styrenes) to impart the unique properties of the bicyclic structure into the final material. Even in small amounts, the inclusion of this norbornene derivative can enhance thermal stability, mechanical stiffness, and alter the refractive index of the resulting copolymer. The potential for photobleaching during free radical polymerization has been noted as a consideration in related systems. escholarship.org

Polymers derived from norbornene monomers, often referred to as polynorbornenes, are a class of high-performance materials known for a unique combination of properties. researchgate.netresearchgate.net The incorporation of the rigid bicyclo[2.2.1]heptane structure into the polymer backbone leads to materials with:

High Glass Transition Temperatures (Tg): The rigid structure restricts segmental motion, leading to excellent thermal stability.

Good Mechanical Strength: The inherent stiffness of the monomer translates to strong and rigid polymers. researchgate.net

Excellent Dielectric Properties: Low dielectric constants and loss tangents make these materials suitable for applications in microelectronics. researchgate.net

Optical Clarity: Many polynorbornenes are amorphous and have high optical transparency.

The presence of the functional hydroxymethyl group in poly(this compound) further enhances its utility. These hydroxyl groups can improve adhesion to substrates and serve as sites for cross-linking, which can further augment the mechanical and thermal properties of the final material. researchgate.net

Precursor in the Synthesis of Complex Organic Molecules

Beyond polymer science, the distinct structure of this compound makes it a valuable intermediate in the synthesis of complex, often stereochemically rich, organic molecules. cymitquimica.comclearsynth.com

The rigid bicyclo[2.2.1]heptane framework is a common structural motif in many pharmaceuticals and biologically active compounds because it provides a well-defined three-dimensional scaffold to which functional groups can be attached with precise spatial orientation. lookchem.com This conformational rigidity can lead to higher binding affinity and selectivity for biological targets.

Derivatives of this compound are utilized in the synthesis of novel bioactive compounds. For instance, the hydroxymethyl group can be transformed into other functionalities, or the double bond can be epoxidized to create new reactive centers. researchgate.net The synthesis of an N-(oxiran-2-ylmethyl) sulfonamide derivative containing the bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl moiety highlights its potential as a precursor for creating polyfunctional molecules with potential biological activity. researchgate.net Furthermore, the saturated analog, bicyclo[2.2.1]heptan-2-ol, is used to construct conformationally locked carbocyclic nucleosides with antiviral and anticancer potential, suggesting a pathway for similar applications using the unsaturated parent compound.

Table 2: Synthetic Utility of the Bicyclo[2.2.1]heptane Scaffold

Application AreaRole of the ScaffoldExample/Potential ProductSource(s)
PharmaceuticalsProvides a rigid, conformationally restricted core for orienting functional groups.Antiarrhythmic agents, antiviral nucleoside analogues. lookchem.com
OrganocatalysisServes as a chiral backbone for creating stereoselective catalysts.Chiral auxiliaries. researchgate.net
Complex Molecule SynthesisActs as a polyfunctional building block with defined stereochemistry.Precursors to spirocycles and other intricate heterocyclic systems. researchgate.net

The bicyclo[2.2.1]heptane ring system is a structural feature found in a variety of natural products, particularly terpenes. The inherent strain and defined stereochemistry of this compound make it an attractive starting material or intermediate for synthetic chemists aiming to construct these complex natural targets. It provides a pre-fabricated bicyclic core that can be elaborated through functional group manipulation of the alcohol and selective reactions at the double bond, such as oxidation, reduction, or addition reactions. researchgate.net This approach can significantly shorten synthetic routes and provide greater control over stereochemical outcomes.

Development of Chiral Ligands and Catalysts Utilizing the Norbornene Scaffold

The rigid bicyclo[2.2.1]heptane framework, a core component of this compound, is a highly valued scaffold in the design of chiral ligands for asymmetric catalysis. Its conformational rigidity and well-defined stereochemistry provide a predictable and stable chiral environment around a metal center, which is crucial for achieving high enantioselectivity in chemical transformations. The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer pharmaceuticals and fine chemicals.

The norbornene moiety serves as a versatile building block for a variety of chiral ligands. pwr.edu.pl The functional groups attached to this scaffold can be readily modified to tune the steric and electronic properties of the resulting catalyst. For instance, chiral phosphine (B1218219) ligands, a class of privileged ligands in asymmetric catalysis, have been synthesized incorporating the bicyclo[2.2.1]heptane skeleton. nih.gov These phosphines, when complexed with transition metals like rhodium, palladium, or ruthenium, have shown exceptional performance in a range of asymmetric reactions, including hydrogenations, hydroformylations, and cross-coupling reactions.

The hydroxymethyl group of this compound offers a convenient handle for the synthesis of such chiral ligands. Through established chemical transformations, the hydroxyl group can be converted into a variety of coordinating groups, such as phosphines, amines, or oxazolines. For example, the synthesis of chiral phosphine-oxazoline ligands, which have proven to be highly effective in various catalytic asymmetric reactions, can be envisaged starting from this compound. bath.ac.uk

The general approach to synthesizing chiral ligands from the norbornene scaffold involves leveraging the inherent chirality of the starting material, which can be obtained through resolution of a racemic mixture or by asymmetric synthesis. The rigid structure of the norbornene backbone ensures that the stereochemical information is effectively transmitted to the catalytic center, thereby influencing the stereochemical outcome of the reaction. The development of new generations of chiral catalysts based on the bicyclo[2.2.1]heptane framework continues to be an active area of research, driven by the need for more efficient and selective catalysts for the synthesis of complex chiral molecules. nih.govscribd.com

Table 1: Examples of Chiral Ligands Derived from Bicyclic Scaffolds and Their Applications

Ligand TypeBicyclic ScaffoldApplication in Asymmetric SynthesisReference
Chiral Amino Alcohols2-Azabicyclo[2.2.1]heptaneBuilding blocks for complex chiral molecules pwr.edu.pl
Chiral Phosphines2-Aza-5-phosphabicyclo[2.2.1]heptane[3+2] annulations nih.gov
Chiral Diaminescis-2,5-Diaminobicyclo[2.2.2]octaneSalen ligands for metal complexes nih.gov
Phosphine-Oxazoline LigandsBicyclo[2.2.1]heptane derivativeGeneral asymmetric catalysis bath.ac.uk

Application in Surface Chemistry and Functional Materials Design through Covalent Grafting

The unique structural features of this compound, namely the reactive norbornene double bond and the functional hydroxymethyl group, make it an attractive candidate for the surface modification of materials and the design of novel functional materials through covalent grafting. Covalent grafting ensures a robust and permanent modification of a material's surface properties, which is essential for a wide range of applications, from biocompatible materials to heterogeneous catalysis.

A notable application of this compound is in the post-synthetic modification of metal-organic frameworks (MOFs). semanticscholar.orgacs.org MOFs are a class of porous materials with exceptionally high surface areas, making them promising for applications in gas storage, separation, and catalysis. The properties of MOFs can be precisely tuned by modifying their organic linkers. In one study, this compound, referred to as 'noh', was used to covalently modify a MOF, leading to a more rigid structure. semanticscholar.org This modification also imparted the MOF with the ability to act as a luminescence-based water detector. semanticscholar.org

Another area where the covalent grafting of norbornene derivatives has been explored is in the creation of functional monolithic supports. researchgate.net In this context, exo,endo-Norborn-5-ene-2-ylmethanol was utilized as a functional comonomer in ring-opening metathesis polymerization (ROMP) to produce porous polymer monoliths. The hydroxyl groups introduced by the norbornene monomer provide sites for further functionalization, allowing for the creation of tailored materials for chromatography and catalysis.

Furthermore, the principles of surface modification using norbornene derivatives can be extended to inorganic materials. For example, norbornene-functionalized silanes have been used to modify the surface of silica (B1680970) and other oxides. gelest.com The norbornene group provides a reactive handle for subsequent chemical transformations, while the silane (B1218182) moiety forms a stable covalent bond with the oxide surface. Although not a direct application of this compound, this approach highlights a potential pathway for its use in creating hybrid organic-inorganic materials with tailored surface properties. The hydroxymethyl group of this compound could be reacted with a silane coupling agent to enable its grafting onto a wide range of inorganic substrates.

The ability to covalently graft this compound and its derivatives onto various surfaces opens up possibilities for designing advanced materials with controlled wettability, adhesion, and chemical reactivity, with potential applications in sensors, catalysts, and biomedical devices.

Table 2: Applications of this compound and its Derivatives in Materials Science

MaterialDerivative UsedApplicationMechanismReference
Metal-Organic Framework (MOF)(Bicyclo[2.2.1]hept-5-en-2-yl)methanol (noh)Rigidity control and luminescence-based water detectionCovalent post-synthetic modification semanticscholar.orgacs.org
Porous Polymer Monolithsexo,endo-Norborn-5-ene-2-ylmethanolFunctional supports for chromatography and catalysisRing-Opening Metathesis Polymerization (ROMP) comonomer researchgate.net
Inorganic Oxides (e.g., Silica)[(5-Bicyclo[2.2.1]hept-2-enyl)ethyl]trimethoxysilaneSurface modification for hybrid materialsSilane coupling to oxide surface gelest.com

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.2.1]hept-5-en-2-ylmethanol. The spatial arrangement of the hydroxymethyl group relative to the bicyclic system significantly impacts the chemical shifts and coupling constants of the protons and carbons, allowing for clear differentiation between endo and exo isomers.

Detailed ¹H and ¹³C NMR data are crucial for these assignments. For instance, in ¹H NMR spectra, the chemical shifts of the olefinic protons (H-5 and H-6) and the bridgehead protons (H-1 and H-4) provide key information. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning specific proton and carbon signals, respectively. nih.gov These experiments establish connectivity between adjacent protons and directly link protons to their attached carbons, which is essential for a complete and unambiguous assignment. nih.gov

Dynamic NMR (DNMR) spectroscopy is employed to study conformational changes and other dynamic processes. slideshare.net By acquiring spectra at various temperatures, it is possible to investigate phenomena such as ring-puckering or restricted rotation around single bonds, providing kinetic and thermodynamic data for these processes. slideshare.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Olefinic (C=C-H) 6.0 - 6.3 135 - 138
Bridgehead (C-H) 2.7 - 3.3 45 - 48
CH-O 3.6 - 4.0 64 - 69
CH₂ 0.9 - 2.2 37 - 45

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. nih.govmdpi.com

Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Complex Derivative Analysis

Advanced mass spectrometry (MS) techniques are vital for the characterization of this compound and its derivatives, particularly for complex structures or when analyzing reaction products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence.

Tandem mass spectrometry (MS/MS) is used to probe the fragmentation patterns of the molecular ion. chemguide.co.uk In a typical experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this compound, a characteristic fragmentation involves a retro-Diels-Alder reaction, leading to the formation of cyclopentadiene (B3395910) and the corresponding dienophile fragment. researchgate.net The analysis of these fragmentation patterns helps in the structural confirmation of the parent molecule and its derivatives. researchgate.net

Table 2: Common Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Significance
124 [C₈H₁₂O]⁺ Molecular Ion (M⁺)
106 [C₈H₁₀]⁺ Loss of H₂O
93 [C₇H₉]⁺ Loss of CH₂OH
66 [C₅H₆]⁺ Cyclopentadiene (from retro-Diels-Alder)

Note: The relative intensities of these fragments can vary depending on the ionization method and experimental conditions. libretexts.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable insights into the functional groups and conformational properties of this compound. The IR spectrum of this compound prominently features a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nist.gov The C-O stretching vibration typically appears in the 1000-1200 cm⁻¹ region. nist.gov

Furthermore, the vibrational spectra are sensitive to the molecule's conformation. uj.edu.pl The rigid bicyclic structure gives rise to a complex fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra, which can be used to distinguish between different isomers and conformers. Theoretical calculations, often based on density functional theory (DFT), are frequently used in conjunction with experimental spectra to assign vibrational modes and to predict the spectra of different possible conformations. This combined experimental and theoretical approach can provide a detailed understanding of the molecule's three-dimensional structure.

Vibrational spectroscopy is also a powerful tool for studying reaction mechanisms. For example, by monitoring the changes in the IR or Raman spectrum over the course of a reaction, it is possible to identify the formation of intermediates and to follow the disappearance of reactants and the appearance of products. researchgate.net This can provide crucial mechanistic information, such as the role of hydrogen bonding or the nature of transition states.

Table 3: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
C-H (alkene) Stretching 3020 - 3100
C-H (alkane) Stretching 2850 - 3000
C=C Stretching 1640 - 1680
C-O Stretching 1000 - 1200

Source: NIST Chemistry WebBook nist.gov

Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Isomer Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound isomers and for assessing the purity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for analyzing volatile compounds. derpharmachemica.com In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components are then detected by a mass spectrometer, which provides both qualitative and quantitative information. derpharmachemica.com GC-MS is particularly useful for assessing the purity of this compound and for identifying any byproducts or impurities from its synthesis. bath.ac.uk

Due to the presence of multiple chiral centers, this compound can exist as a mixture of enantiomers and diastereomers. fda.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these stereoisomers. google.comchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. researchgate.netsepscience.com The choice of the appropriate CSP and mobile phase is critical for achieving good resolution between the stereoisomers. chromatographyonline.com The ability to separate and isolate pure enantiomers is crucial for studies where the biological activity or chemical reactivity is stereospecific. researchgate.netru.nl

Table 4: Chromatographic Methods for the Analysis of this compound

Technique Stationary Phase Example Mobile Phase Example Application
GC-MS Non-polar (e.g., ZB-5MS) Helium Purity assessment, byproduct identification
Chiral HPLC Chiralcel OD-H n-Hexane/Isopropanol Enantiomeric separation

Note: The specific conditions will vary depending on the exact isomers being separated and the analytical goals. derpharmachemica.comresearchgate.net

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethanol and its Derivatives

The cornerstone of this compound synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition. nih.govwikipedia.org Traditionally reliant on petrochemical-derived solvents, recent research has pivoted towards greener, more sustainable synthetic routes. A major focus is the use of renewable resources and environmentally benign reaction media.

Renewable Feedstocks and Solvents: Cyclopentadiene (B3395910), a key reactant, can be generated from renewable biomass sources like xylose and furfural. acs.orgmdpi.com This bio-based approach reduces the dependence on fossil fuels. Furthermore, the Diels-Alder reaction has been successfully performed in sustainable solvents such as water and polyethylene (B3416737) glycol (PEG), which can enhance reaction rates and selectivity. nih.gov Studies have shown that for the reaction between cyclopentadiene and various dienophiles, increasing solvent polarity (e.g., from hexane (B92381) to water) can lead to higher yields of the desired cycloadducts. nih.gov The use of bio-based deep eutectic solvents (DESs) has also been explored, showing promise in improving yields and selectivity. nih.gov

Catalyst-Free and Energy-Efficient Methods: Solvent-free Diels-Alder reactions, where a mixture of dicyclopentadiene (B1670491) (the precursor to cyclopentadiene) and a dienophile are heated together, represent a significant step in green chemistry. researchgate.net This method avoids the use of hazardous solvents and simplifies product purification. researchgate.net Microwave-assisted synthesis is another emerging technique that can dramatically reduce reaction times and improve yields for Diels-Alder reactions involving compounds like vinylboronates. rsc.org

Greener ApproachDescriptionKey AdvantagesResearch Finding
Renewable Feedstocks Utilization of cyclopentadiene derived from biomass sources like furfural. acs.orgmdpi.comReduces reliance on petrochemicals; lowers carbon footprint.Cyclopentadiene from bio-based xylose can be used to create high-performance fuels. acs.org
Sustainable Solvents Employing water, polyethylene glycol (PEG), or deep eutectic solvents (DESs) as the reaction medium. nih.govNon-toxic, biodegradable, and can enhance reaction rates and selectivity. nih.govThe endo/exo selectivity of the Diels-Alder reaction can be controlled by using an organocatalyst in PEG-400. nih.gov
Solvent-Free Reactions Heating dicyclopentadiene directly with a dienophile to generate the product in-situ. researchgate.netEliminates solvent waste; simplifies purification; high atom economy.High yields of Diels-Alder adducts can be obtained without solvents or catalysts under reflux conditions. researchgate.net
Microwave-Assisted Synthesis Using microwave irradiation to accelerate the Diels-Alder reaction. rsc.orgSignificantly reduced reaction times; excellent yields.Microwave irradiation provides excellent yields for the Diels-Alder reaction of vinylboronates. rsc.org

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

To meet industrial-scale demands and improve safety and reproducibility, the synthesis of norbornene derivatives is increasingly being integrated with continuous flow chemistry and automated systems.

Flow Chemistry and Microreactors: Flow reactors offer significant advantages over traditional batch processing for Diels-Alder reactions. nih.govresearchgate.net These systems, particularly microreactors, are characterized by high surface-area-to-volume ratios, which allows for superior heat and mass transfer. youtube.com This precise control over reaction parameters like temperature and pressure leads to higher yields, improved safety by minimizing the volume of hazardous reagents at any given time, and shorter reaction times. nih.gov For example, the Diels-Alder reaction of myrcene (B1677589) with acrylic acid was successfully scaled up in a continuous-flow reactor, achieving a throughput of 2.79 kg per day, a significant improvement over batch methods. nih.gov

Automated Synthesis Platforms: Automated synthesis platforms can be combined with flow reactors to enable high-throughput screening of reaction conditions and the rapid production of libraries of norbornene derivatives. These systems can systematically vary reactants, catalysts, and conditions to optimize the synthesis of a target molecule or to discover new derivatives with desired properties. This approach accelerates the research and development cycle for new materials based on the bicyclo[2.2.1]heptane framework.

TechnologyPrincipleAdvantages for Norbornene Synthesis
Flow Chemistry Chemical reactions are run in a continuously flowing stream rather than in a tank. nih.govEnhanced heat/mass transfer, improved safety, scalability, higher yields, shorter reaction times. nih.govyoutube.com
Microreactors Continuous flow reactors with channels of sub-millimeter dimensions. youtube.comPrecise control over reaction conditions, rapid mixing, high efficiency. youtube.com
Automated Synthesis Robotic systems that perform chemical reactions in a programmed manner.High-throughput screening, rapid library generation, improved reproducibility.

Exploration of Novel Applications in Smart Materials and Responsive Chemical Systems

The rigid, strained structure of the norbornene moiety, combined with the reactive hydroxyl group of this compound, makes it an ideal building block for advanced "smart" materials. These materials can change their properties in response to external stimuli.

Self-Healing Polymers: Norbornene derivatives are key components in self-healing polymers. researchgate.netresearchgate.net One common strategy involves encapsulating a norbornene-based monomer, like 5-ethylidene-2-norbornene, and a catalyst within a material matrix. researchgate.net When a crack forms, the microcapsules rupture, releasing the monomer and catalyst, which then polymerize via Ring-Opening Metathesis Polymerization (ROMP) to heal the damage. researchgate.net Another approach uses the reversible nature of metal-ligand interactions in polynorbornenes functionalized with ligands like terpyridine to achieve self-healing without external stimuli. researchgate.net

Responsive Polymers and Drug Delivery: Polymers derived from this compound and its derivatives can be designed to respond to stimuli such as pH, temperature, or light. nih.gov This responsivity is crucial for applications like targeted drug delivery. For instance, a polymer can be engineered to be stable in the bloodstream but to release a therapeutic agent like camptothecin (B557342) in the acidic environment of a tumor. acs.org The ability to tune the hydrophobic and ionic nature of these polymers allows for precise control over their interaction with biological membranes. acs.org

Smart Material ApplicationUnderlying ChemistryExample
Self-Healing Systems Ring-Opening Metathesis Polymerization (ROMP) of encapsulated norbornene monomers. researchgate.netMicrocapsules containing a norbornene derivative and Grubbs' catalyst are embedded in an epoxy resin to repair cracks. researchgate.net
Stimuli-Responsive Polymers Incorporation of functional groups that change conformation or solubility with pH or temperature. nih.govAmphiphilic polynorbornenes that self-assemble into various morphologies depending on solvent polarity and pH. nih.gov
Targeted Drug Delivery Biocompatible norbornene copolymers that encapsulate drugs and release them at specific sites. acs.orgA nanotheranostic agent based on a norbornene polymer designed for the effective delivery of camptothecin. acs.org

Advanced Computational Design and In Silico Screening of Norbornene-Based Architectures

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new materials based on this compound. In silico methods allow researchers to predict the properties and behavior of molecules before they are synthesized in the lab.

Predicting Reaction Outcomes and Properties: Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the mechanisms of reactions involving norbornene derivatives. rsc.org These calculations can elucidate the factors controlling selectivity, such as in the meta-C–H arylation of anisole (B1667542) derivatives, where the norbornene molecule plays a crucial role in directing the reaction. rsc.org DFT can also predict the structural, electronic, and physical properties of novel norbornene-based polymers, guiding the synthesis of materials with desired characteristics like high thermal stability or specific gas permeability. nih.govnorbornene.ru

In Silico Screening and Material Design: Computational screening allows for the rapid evaluation of large virtual libraries of norbornene-based architectures. By calculating key properties for thousands of potential structures, researchers can identify promising candidates for specific applications, such as new monomers for ROMP or functional polymers for electronic devices. This approach significantly reduces the time and cost associated with experimental trial-and-error, enabling a more rational design of advanced materials. For example, factorial design analysis has been used to determine the effect of different computational methods on predicting the spectroscopic properties of norbornane (B1196662) derivatives, refining the accuracy of these in silico tools. researchgate.net

Computational TechniqueApplication in Norbornene ChemistrySignificance
Density Functional Theory (DFT) Elucidating reaction mechanisms; predicting molecular geometries, electronic structures, and spectroscopic properties. rsc.orgProvides fundamental understanding of reactivity and guides the design of catalysts and reaction conditions. nih.govrsc.org
Molecular Dynamics (MD) Simulations Simulating the behavior of polynorbornene chains and their self-assembly into larger structures.Predicts bulk material properties like glass transition temperature and mechanical strength. researchgate.net
In Silico Screening High-throughput computational evaluation of virtual libraries of norbornene derivatives.Accelerates the discovery of new materials with optimized properties for targeted applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bicyclo[2.2.1]hept-5-en-2-ylmethanol, and how do reaction conditions influence endo/exo isomer ratios?

  • Methodological Answer : The compound is typically synthesized via Diels-Alder reactions using cyclopentadiene and suitable dienophiles. For example, the reaction of bicyclic precursors with hydroxymethylating agents can yield the methanol derivative. The endo/exo ratio is influenced by reaction temperature and solvent polarity. Evidence from Sigma-Aldrich indicates the commercial product is a mixture of endo and exo isomers (98% purity), suggesting synthetic protocols often yield both forms . NMR spectroscopy (e.g., 1H and 13C) is critical for isomer differentiation, as shown in PubChem data for structurally similar bicyclic compounds .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., hydroxyl stretch at ~3200-3600 cm⁻¹), while 1H NMR resolves the bicyclic framework. For example, coupling constants between bridgehead protons (J ≈ 2-4 Hz) confirm norbornene-like rigidity. Computational tools like InChIKey (LUMNWCHHXDUKFI-UHFFFAOYSA-N) and SMILES (OCC1CC2C=CC1C2) aid in cross-validating structural assignments . CRC Handbook data (CAS 95-12-5) provide reference physical properties (e.g., refractive index n20/D 1.500) for consistency checks .

Q. What are the primary research applications of this compound in polymer chemistry?

  • Methodological Answer : The compound serves as a monomer in ring-opening metathesis polymerization (ROMP) and copolymerization with norbornene derivatives. For instance, BASF patents describe its use with palladium catalysts (e.g., η³-allyl Pd complexes) to produce functionalized polymers. The hydroxymethyl group enables post-polymerization modifications, such as esterification or crosslinking .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound affect its reactivity in catalytic systems?

  • Methodological Answer : The bicyclic framework imposes steric constraints, limiting access to the hydroxyl group in catalytic reactions. Studies using {(η³-allyl)Pd(BF₄)} catalysts show reduced activity compared to less hindered monomers, necessitating optimized ligands or solvents. Hexafluoroantimonate-based catalysts improve yields (49-99%) by mitigating steric effects . Computational modeling (e.g., DFT) can predict regioselectivity in derivatization reactions .

Q. What challenges arise in analyzing mixtures of endo and exo isomers, and how can they be resolved?

  • Methodological Answer : Chromatographic separation (e.g., HPLC with chiral columns) is often required due to similar physical properties. Double-resonance NMR experiments, as demonstrated for 5-imidazolylnorbornene derivatives, can distinguish isomers by correlating coupling constants and spatial proximity of protons . Contradictions in literature data (e.g., variable isomer ratios in Sigma-Aldrich vs. synthesized batches) highlight the need for rigorous batch-specific characterization .

Q. How can this compound be functionalized to enhance its utility in drug discovery?

  • Methodological Answer : The hydroxyl group permits derivatization via esterification, etherification, or conjugation with bioactive molecules. For example, Birchall et al. (cited in Sigma-Aldrich studies) used anhydride intermediates to synthesize cytotoxic agents. Orthogonal protection strategies (e.g., silylation of -OH) are critical to preserve the bicyclic core during multi-step syntheses .

Q. What spectroscopic techniques are most effective for tracking reaction mechanisms involving this compound?

  • Methodological Answer : In situ FT-IR monitors hydroxyl group reactivity, while time-resolved NMR captures transient intermediates (e.g., Pd-allyl complexes in polymerization). For complex mixtures, high-resolution mass spectrometry (HRMS) coupled with isotopic labeling resolves mechanistic pathways. Studies on related bicycloheptene dicarboxylic anhydrides demonstrate the utility of these techniques .

Data Contradictions and Resolutions

  • Isomer Ratio Variability : Commercial samples (e.g., Sigma-Aldrich) report a 98% endo/exo mixture, while synthetic protocols in polymer studies describe ratios dependent on catalyst choice. Researchers must validate ratios via NMR and adjust conditions (e.g., solvent, temperature) to align with application requirements .
  • Synthetic Yield Discrepancies : Palladium-catalyzed polymerizations yield 49-99%, influenced by counterion selection (SbF₆⁻ vs. BF₄⁻). Systematic screening of catalyst systems is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.